

Physalin O: A Technical Guide to its Natural Sources, Abundance, and Analysis

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Compound of Interest

Compound Name: *Physalin O*

Cat. No.: *B1215985*

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Introduction

Physalin O is a naturally occurring seco-steroid belonging to the physalin family, a group of complex C28-ergostane-type steroids. These compounds are predominantly found in plants of the *Physalis* genus, which have a long history of use in traditional medicine. Physalins, including **Physalin O**, have garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth overview of the natural sources of **Physalin O**, its abundance, detailed experimental protocols for its analysis, and insights into its mechanisms of action.

Natural Sources and Abundance of Physalin O

Physalin O has been identified as a constituent of several species within the *Physalis* genus, most notably:

- *Physalis alkekengi* L. var. *franchetii* (Mast.) Makino: Commonly known as the Chinese Lantern, the calyx of this plant is a significant source of **Physalin O**. In fact, along with galuteolin and rutin, **Physalin O** has been identified as a potential Q-marker for the quality control of *P. alkekengi* calyx, indicating its importance and substantial presence.^[1]

- *Physalis angulata*L.: This species, often referred to as cutleaf groundcherry, is another documented source of **Physalin O**.[\[2\]](#)
- *Physalis minima*Linn.: Also known as the pygmy groundcherry, this plant is another source from which **Physalin O** can be isolated.[\[2\]](#)

While specific quantitative data for **Physalin O** (e.g., in mg/g of dry weight) is not extensively available in the public domain, the abundance of other major physalins in *Physalis* species has been well-documented. This data provides a valuable context for the potential yield of **Physalin O** from its natural sources. The table below summarizes the abundance of other key physalins.

Physalin	Plant Species	Plant Part	Abundance (% of dry weight or mg/g)	Reference
Physalin D	<i>Physalis alkekengi</i>	Immature Calyx	0.7880 ± 0.0612%	[3] [4] [5]
<i>Physalis alkekengi</i>	Mature Calyx	0.2028 ± 0.016%	[3] [4] [5]	
<i>Physalis alkekengi</i>	Immature Fruits	0.0992 ± 0.0083%	[3] [4] [5]	
<i>Physalis alkekengi</i>	Mature Fruits	0.0259 ± 0.0021%	[3] [4] [5]	

It is important to note that the concentration of physalins can vary significantly based on the plant's geographical location, stage of maturity, and the specific part of the plant being analyzed.

Experimental Protocols

The isolation and quantification of **Physalin O** typically involve chromatographic techniques. Below is a composite experimental protocol based on established methods for physalin analysis.

Sample Preparation (QuEChERS-based Method)

This method is adapted from a validated protocol for Physalin B and D in *Physalis angulata* and is suitable for the extraction of a broad range of physalins, including **Physalin O**.^[6]

- Grinding: Air-dry the plant material (e.g., calyces or leaves) at room temperature and grind into a fine powder.
- Extraction:
 - Accurately weigh approximately 200 mg of the powdered sample into a 15 mL centrifuge tube.^[1]
 - Add 5 mL of methanol.^[1]
 - Sonicate for 30 minutes (e.g., at 150 W, 40 kHz).^[1]
- Liquid-Liquid Partitioning:
 - Add an appropriate amount of a salt mixture (e.g., magnesium sulfate and sodium acetate) to induce phase separation.
 - Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the sample at a high speed (e.g., 8000 r/min) for 5 minutes.^[1]
- Supernatant Collection: Carefully collect the supernatant (the methanol layer).
- Filtration: Filter the supernatant through a 0.22 µm microporous filter before HPLC or UPLC-MS analysis.^[1]

UPLC-QTOF-MS/MS Analysis

This method is based on a protocol used for the comprehensive analysis of physalins in *Physalis alkekengi*.^[7]

- Chromatographic System: Waters ACQUITY UPLC® system.
- Column: ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1 × 50 mm).^[7]
- Mobile Phase:

- A: Water with 0.1% formic acid.[7]
- B: Methanol.[7]
- Gradient Elution:
 - 0–4.5 min: 10–50% B.[7]
 - 4.5–11.5 min: 50–98% B.[7]
- Flow Rate: 0.4 mL/min.[7]
- Column Temperature: 45°C.[7]
- Injection Volume: 5 µL.
- Mass Spectrometry:
 - Instrument: Quadrupole Time-of-Flight (QTOF) mass spectrometer.
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Data Acquisition: Data-dependent acquisition (DDA) mode to obtain both full scan MS and fragmentation data.

HPLC-UV Method Validation Parameters

For quantitative analysis using HPLC-UV, the method should be validated according to ICH guidelines, including the following parameters:

- Linearity: Determined by constructing a calibration curve with a series of standard solutions of pure **Physalin O** (e.g., in the range of 1-100 µg/mL).[8]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the calibration curve.
- Precision: Assessed through intra-day and inter-day variability, with a relative standard deviation (RSD) of less than 2% being acceptable.[9]

- Accuracy: Determined by recovery studies, with recovery rates between 98-102% being ideal.[9]
- Specificity: Assessed by analyzing blank samples and stressed samples (e.g., acid, base, oxidative, and photolytic degradation) to ensure no interference with the analyte peak.[8]

Signaling Pathways and Mechanisms of Action

Physalins exert their biological effects by modulating various cellular signaling pathways. While the specific mechanisms of **Physalin O** are still under investigation, the activities of other physalins, particularly Physalin A, provide valuable insights into the potential pathways involved.

Inhibition of the JAK/STAT3 Signaling Pathway

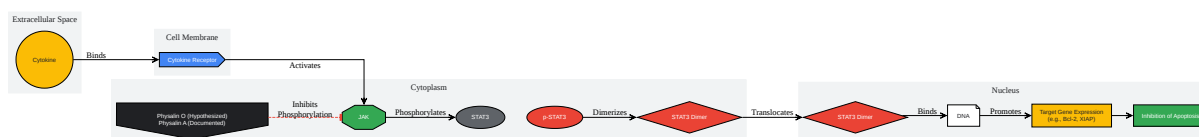
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers. Physalin A has been shown to be a potent inhibitor of this pathway. [10][11]

Mechanism of Inhibition by Physalin A:

- Inhibition of JAK Phosphorylation: Physalin A inhibits the phosphorylation of JAK2 and JAK3. [10][11]
- Prevention of STAT3 Phosphorylation: As JAKs are upstream kinases of STAT3, their inhibition prevents the phosphorylation of STAT3 at tyrosine 705.[10][12]
- Inhibition of STAT3 Dimerization and Nuclear Translocation: Unphosphorylated STAT3 cannot form dimers and translocate to the nucleus.[11]
- Downregulation of Target Gene Expression: The lack of nuclear STAT3 leads to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and XIAP. [10][11]

This ultimately leads to the induction of apoptosis in cancer cells. While this pathway has been elucidated for Physalin A, the structural similarity of **Physalin O** suggests it may have a similar

mechanism of action.



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Caption: Inhibition of the JAK/STAT3 signaling pathway by physalins.

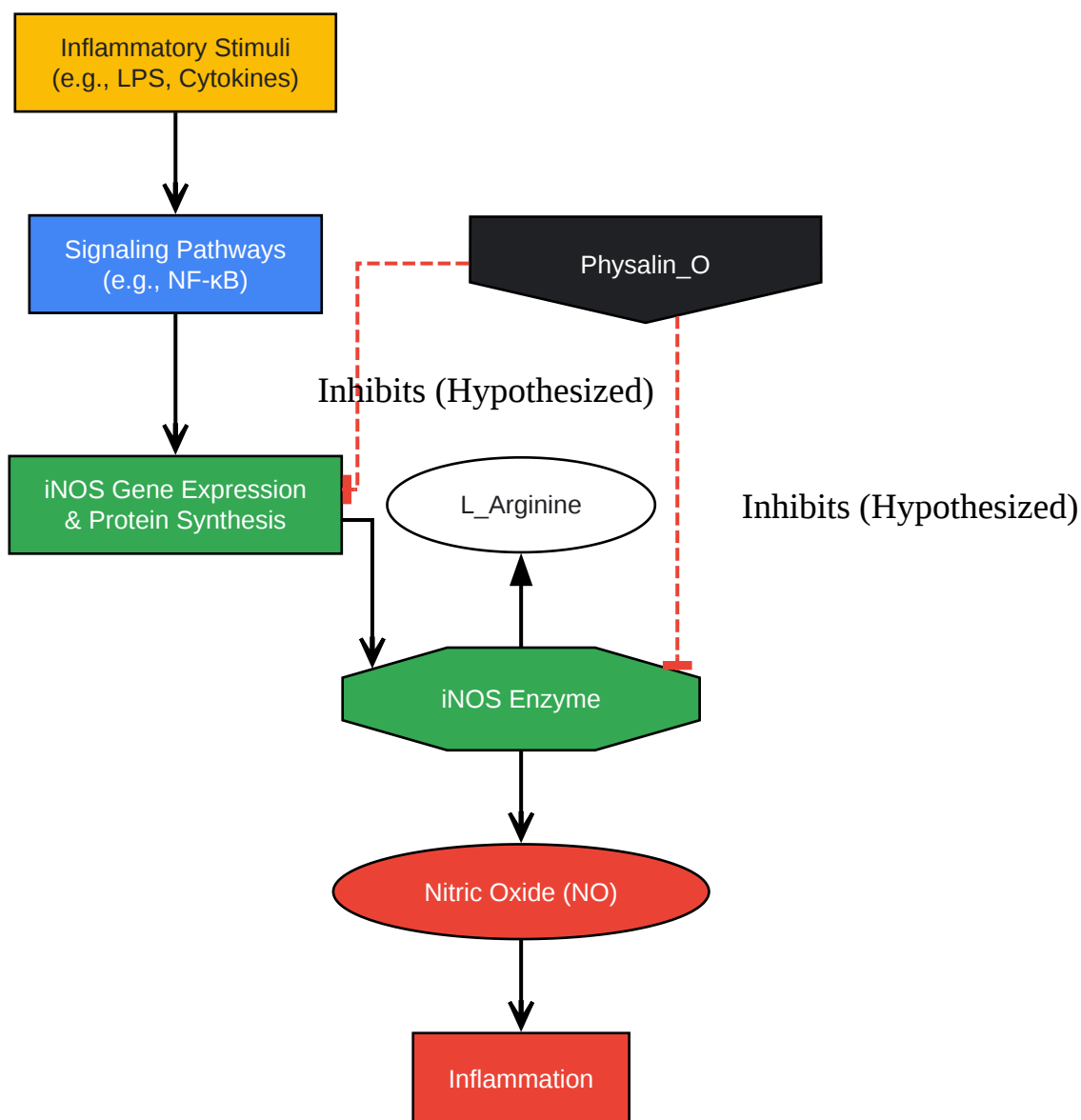
Inhibition of Nitric Oxide (NO) Production

Physalin O has been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation.[2] Elevated levels of NO, produced by inducible nitric oxide synthase (iNOS), are associated with various inflammatory conditions. The inhibition of iNOS is a likely mechanism for the anti-inflammatory effects of **Physalin O**.

General Mechanism of iNOS Inhibition:

- Induction of iNOS: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines (e.g., TNF- α , IL-1 β), activate signaling pathways (e.g., NF- κ B) that lead to the transcription and translation of the iNOS enzyme.
- NO Synthesis: iNOS catalyzes the conversion of L-arginine to L-citrulline and NO.
- Inhibition by **Physalin O**: **Physalin O** is hypothesized to interfere with this process, either by inhibiting the expression of iNOS or by directly inhibiting the enzymatic activity of iNOS,

thereby reducing NO production and its pro-inflammatory effects.

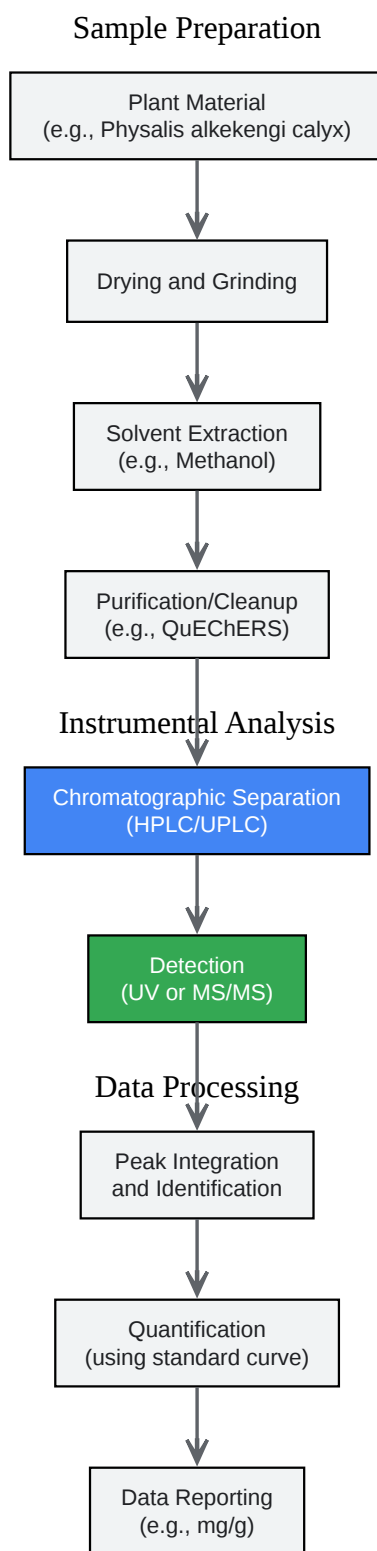


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Caption: Hypothesized mechanism of NO production inhibition by **Physalin O**.

Experimental Workflow Overview

The overall process from plant material to data analysis for **Physalin O** can be visualized as a streamlined workflow.



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Caption: General experimental workflow for **Physalin O** analysis.

Conclusion

Physalin O is a promising bioactive compound found in several *Physalis* species. While further research is needed to fully quantify its abundance in various natural sources and to elucidate its specific molecular mechanisms, the existing data on the physalin family provides a strong foundation for its continued investigation. The experimental protocols and workflow outlined in this guide offer a comprehensive starting point for researchers and drug development professionals interested in the isolation, quantification, and characterization of **Physalin O** and its therapeutic potential.

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